molecular formula C14H20Br2N2O B13430922 Bromhexine N-Oxide

Bromhexine N-Oxide

Cat. No.: B13430922
M. Wt: 392.13 g/mol
InChI Key: GQLOSIJWCOMKDT-UHFFFAOYSA-N
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Description

Bromhexine N-Oxide is a derivative of Bromhexine, a well-known mucolytic agent used to treat respiratory disorders associated with excessive mucus secretion. This compound retains the core structure of Bromhexine but includes an additional oxygen atom, which may influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromhexine N-Oxide typically involves the oxidation of Bromhexine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bromhexine N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromhexine N-Oxide has been explored for various scientific research applications:

Mechanism of Action

Bromhexine N-Oxide exerts its effects by modifying the physicochemical properties of mucus, making it less viscous and easier to expel. It enhances mucociliary clearance by increasing the production of serous mucus and activating the ciliated epithelium. The molecular targets include mucin proteins and ciliary cells in the respiratory tract .

Comparison with Similar Compounds

Uniqueness: Bromhexine N-Oxide is unique due to its additional oxygen atom, which may confer different pharmacokinetic and pharmacodynamic properties compared to Bromhexine. This structural modification can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H20Br2N2O

Molecular Weight

392.13 g/mol

IUPAC Name

N-[(2-amino-3,5-dibromophenyl)methyl]-N-methylcyclohexanamine oxide

InChI

InChI=1S/C14H20Br2N2O/c1-18(19,12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3

InChI Key

GQLOSIJWCOMKDT-UHFFFAOYSA-N

Canonical SMILES

C[N+](CC1=C(C(=CC(=C1)Br)Br)N)(C2CCCCC2)[O-]

Origin of Product

United States

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